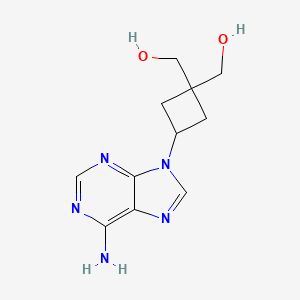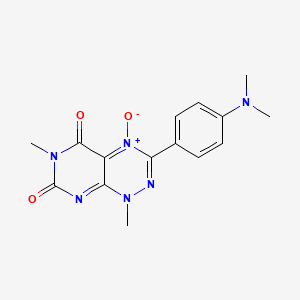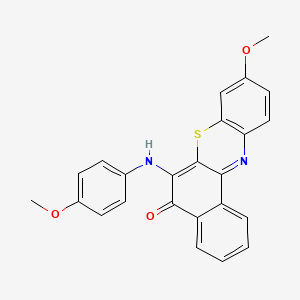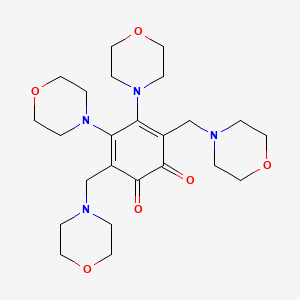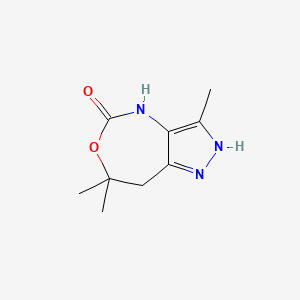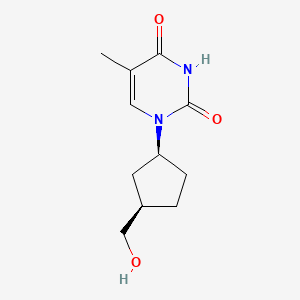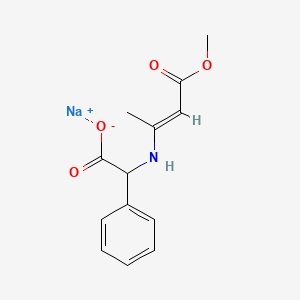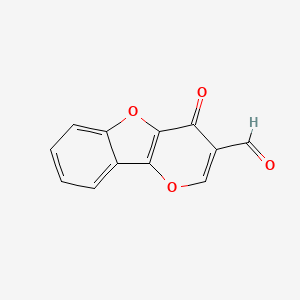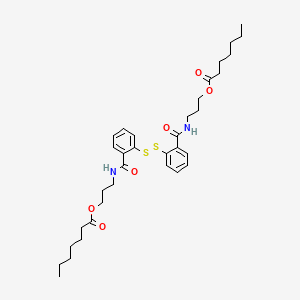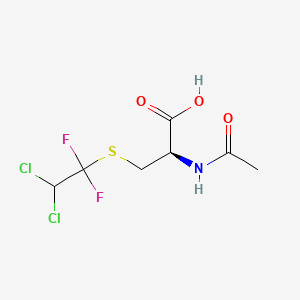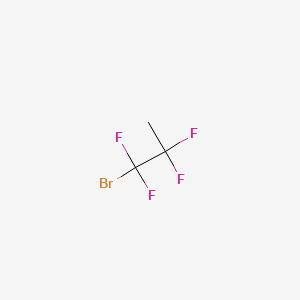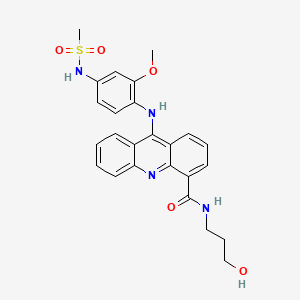
Methanesulfonanilide, 4'-((4-(N-(3-hydroxypropyl)carbamoyl)-9-acridinyl)amino)-3'-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanesulfonanilide, 4’-((4-(N-(3-hydroxypropyl)carbamoyl)-9-acridinyl)amino)-3’-methoxy- is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methanesulfonanilide core, an acridine moiety, and a hydroxypropyl carbamoyl group, which collectively contribute to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonanilide, 4’-((4-(N-(3-hydroxypropyl)carbamoyl)-9-acridinyl)amino)-3’-methoxy- typically involves multiple steps, starting with the preparation of the methanesulfonanilide coreThe reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards.
化学反应分析
Types of Reactions
Methanesulfonanilide, 4’-((4-(N-(3-hydroxypropyl)carbamoyl)-9-acridinyl)amino)-3’-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents such as dichloromethane, ethanol, and water. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学研究应用
Methanesulfonanilide, 4’-((4-(N-(3-hydroxypropyl)carbamoyl)-9-acridinyl)amino)-3’-methoxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a component in specialty chemicals.
作用机制
The mechanism of action of Methanesulfonanilide, 4’-((4-(N-(3-hydroxypropyl)carbamoyl)-9-acridinyl)amino)-3’-methoxy- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
4-(1-morpholino)-1,8-naphthalimide: Known for its fluorescent properties and used in cell imaging and trace analyte detection.
3-Methoxypropyl 4-methylbenzenesulfonate: Used in organic synthesis and as a reagent in various chemical reactions.
Uniqueness
Methanesulfonanilide, 4’-((4-(N-(3-hydroxypropyl)carbamoyl)-9-acridinyl)amino)-3’-methoxy- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
79453-47-7 |
|---|---|
分子式 |
C25H26N4O5S |
分子量 |
494.6 g/mol |
IUPAC 名称 |
N-(3-hydroxypropyl)-9-[4-(methanesulfonamido)-2-methoxyanilino]acridine-4-carboxamide |
InChI |
InChI=1S/C25H26N4O5S/c1-34-22-15-16(29-35(2,32)33)11-12-21(22)28-23-17-7-3-4-10-20(17)27-24-18(23)8-5-9-19(24)25(31)26-13-6-14-30/h3-5,7-12,15,29-30H,6,13-14H2,1-2H3,(H,26,31)(H,27,28) |
InChI 键 |
OHAGYUIOAFYDBI-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=C(C3=NC4=CC=CC=C42)C(=O)NCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


